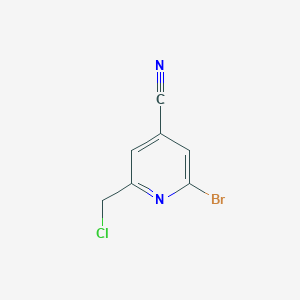
2-Bromo-6-(chloromethyl)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)isonicotinonitrile typically involves the bromination and chloromethylation of isonicotinonitrile. The reaction conditions often require the use of bromine and chloromethylating agents under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions
2-Bromo-6-(chloromethyl)isonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound .
科学的研究の応用
2-Bromo-6-(chloromethyl)isonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-6-(chloromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and its ability to interact with other molecules .
類似化合物との比較
Similar Compounds
- 2-Bromo-6-methylisonicotinonitrile
- 2-Chloro-6-(chloromethyl)isonicotinonitrile
- 2-Bromo-6-(hydroxymethyl)isonicotinonitrile
Comparison
2-Bromo-6-(chloromethyl)isonicotinonitrile is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and chemical properties. Compared to similar compounds, it offers a versatile platform for various chemical modifications and applications .
特性
分子式 |
C7H4BrClN2 |
|---|---|
分子量 |
231.48 g/mol |
IUPAC名 |
2-bromo-6-(chloromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-5(4-10)1-6(3-9)11-7/h1-2H,3H2 |
InChIキー |
KHVLTLJTCGESIQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


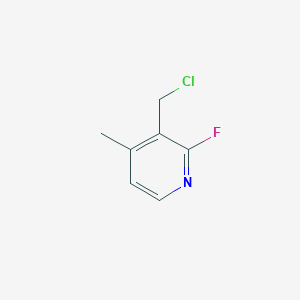


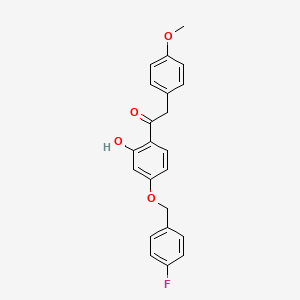
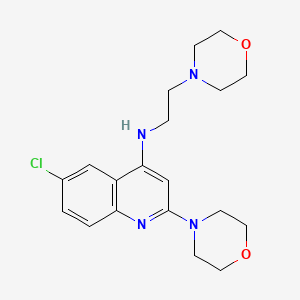
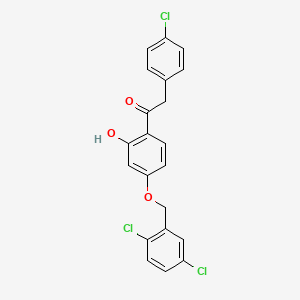
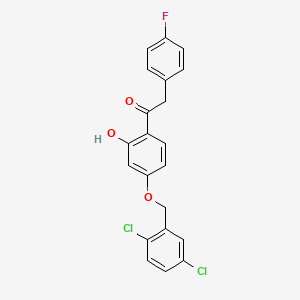
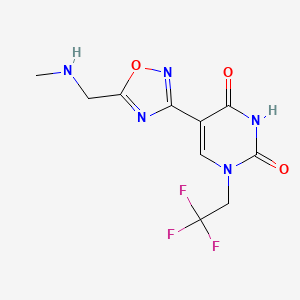
![(1S,2S,7Z,8R)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14863862.png)

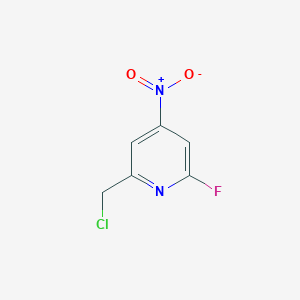
![7-Amino-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14863873.png)


